(3-Methylazetidin-3-yl)methanethiol
Description
Properties
Molecular Formula |
C5H11NS |
|---|---|
Molecular Weight |
117.22 g/mol |
IUPAC Name |
(3-methylazetidin-3-yl)methanethiol |
InChI |
InChI=1S/C5H11NS/c1-5(4-7)2-6-3-5/h6-7H,2-4H2,1H3 |
InChI Key |
DTAIBSNKKWCDOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylazetidin-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropylamine with sodium hydrosulfide, which leads to the formation of the azetidine ring and the introduction of the thiol group. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylazetidin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve polar solvents and catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
(3-Methylazetidin-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylazetidin-3-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the azetidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and therapeutic actions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3-Methylazetidin-3-yl)methanethiol with key sulfur-containing analogs, focusing on structural, functional, and biological distinctions.
Methanethiol (CH3SH)
- Structure : Simplest thiol, with a methyl group bonded to a sulfhydryl (-SH) group.
- Reactivity : Highly volatile and reactive; participates in disulfide formation (e.g., dimethyl disulfide, DMDS) via oxidation .
- Biological Role: Produced by microbial metabolism of methionine via enzymes like methionine-γ-lyase (MGL) in Brevibacterium and Oenococcus oeni . Imparts "red-berry fruit" aromas in wine at concentrations exceeding sensory thresholds . Inhibits methanotrophs (e.g., Methylacidiphilum fumariolicum SolV) by disrupting methane oxidation, necessitating detoxification via methanethiol oxidase (mtoX gene) .
(3-Chlorophenyl)methanethiol
- Structure : Methanethiol derivative with a 3-chlorophenyl substituent.
- Applications : Used in organic synthesis and materials research; aromatic substitution enhances stability and alters electronic properties compared to aliphatic thiols .
3-(Methylsulphanyl)propan-1-ol and 3-(Methylsulphanyl)propionic Acid
- Structure : Methanethiol derivatives with hydroxyl or carboxylic acid functional groups.
- Role in Wine : Generated by lactic acid bacteria (LAB) during malolactic fermentation; contribute to "red-berry fruit" descriptors .
- Key Difference: These compounds lack the azetidine ring but demonstrate how sulfur-containing side chains influence solubility and organoleptic properties—a consideration for designing this compound derivatives.
Dimethyl Disulfide (DMDS) and Trisulfide (DMTS)
- Structure : Oxidized forms of methanethiol (CH3-S-S-CH3 and CH3-S-S-S-CH3).
- Role: Formed via chemical or enzymatic oxidation of methanethiol; contribute to cheese and wine aromas (e.g., "cabbage-like" or "garlic" notes) .
- Key Difference : Disulfide/trisulfide bonds are critical for protein structure but absent in this compound unless it undergoes oxidation.
Structural and Functional Analysis Table
Q & A
Q. Table 1: Catalyst Performance in Methanol Thiolation
| Catalyst | Methanol Conversion (%) | Methanethiol Selectivity (%) |
|---|---|---|
| K₂WO₄ | 47 | 96 |
| KOH | 56 | 95 |
| NaOH | 53 | 90 |
| Data from Ref. |
Advanced: How do contradictory findings in hydrothermal vent studies challenge methanethiol’s role in abiogenesis?
Methodological Answer:
Early hypotheses predicted high methanethiol yields in hydrogen-rich vent fluids, but experimental data revealed lower-than-expected concentrations in such environments. Conversely, low-hydrogen, low-temperature (<200°C) zones showed unexpectedly high methanethiol levels due to subseafloor mixing of hydrothermal fluids and seawater . Researchers addressed these contradictions by:
- Sampling diverse vent systems : 38 hydrothermal emissions analyzed globally, including Arctic and Southern Oceans.
- Modeling fluid dynamics : Combined geochemical modeling with satellite data to trace sulfur aerosol formation pathways.
- Revisiting reaction networks : Proposed abiotic methyltransferase-like pathways for methanethiol synthesis in low-H₂ environments.
Basic: What is methanethiol’s role in atmospheric sulfur cycling and climate regulation?
Methodological Answer:
Methanethiol (MeSH) contributes 30–70% of oceanic sulfur emissions, enhancing cloud condensation nuclei (CCN) formation and atmospheric cooling . Key methodologies include:
- Global ocean sampling : Compilation of methanethiol concentration databases across latitudes.
- Satellite-coupled modeling : Integration of Aura/OMI satellite data to map aerosol distribution.
- Isotopic tracing : Use of ³⁴S-labeled MeSH to quantify oxidation pathways to SO₂ and sulfates.
Advanced: How do computational methods resolve discrepancies in methanethiol cluster stability?
Methodological Answer:
Discrepancies between theoretical and experimental structures of methanethiol dimers/trimers arise from basis set limitations. Studies using aug-cc-pVTZ basis sets identified the global minimum conformer as a cyclic hydrogen-bonded dimer, aligning with rotational spectroscopy data . Steps include:
- Conformational sampling : Scans of torsional angles and hydrogen-bonding motifs.
- Benchmarking against experiments : Validation using microwave spectroscopy (e.g., dipole moment measurements).
- Energy refinement : Coupled-cluster (CCSD(T)) corrections to DFT-optimized geometries.
Basic: How do genetic mutations influence methanethiol-related metabolic disorders?
Methodological Answer:
Mutations in the SELENBP1 gene impair methanethiol oxidase activity, leading to chronic halitosis. Key findings:
- Knockout mouse models : SELENBP1⁻/⁻ mice showed elevated blood methanethiol (>10 ppm vs. <1 ppm in wild-type) .
- Enzymatic assays : Skin fibroblasts from patients exhibited <5% residual enzyme activity .
- Dietary interventions : Reduced intake of sulfur-rich foods (e.g., asparagus) lowers methanethiol excretion .
Advanced: What experimental designs elucidate odor suppression mechanisms involving methanethiol?
Methodological Answer:
Methanethiol’s malodor intensity is reduced by antagonistic interactions with β-ionone. Methodologies include:
- Psychophysical testing : 20 participants rated odor intensity/malodor using visual analog scales (VAS).
- Statistical analysis : Kruskal-Wallis tests confirmed p < 0.001 for suppression effects (Fig. 3C in ).
- Gas chromatography-olfactometry (GC-O) : Identified competitive binding at olfactory receptors.
Key Result : β-ionone reduced methanethiol’s perceived malodor by >50% via mixture suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
